Cas no 896343-92-3 (N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide)

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide structure
896343-92-3 structure
商品名:N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
CAS番号:896343-92-3
MF:C17H18N2O2S2
メガワット:346.467021465302
CID:6025110
PubChem ID:7564972

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide 化学的及び物理的性質

名前と識別子

    • N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
    • N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
    • F2553-0017
    • AKOS024659650
    • N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
    • 896343-92-3
    • インチ: 1S/C17H18N2O2S2/c1-17(2)8-11-14(12(20)9-17)23-16(18-11)19-15(21)10-6-4-5-7-13(10)22-3/h4-7H,8-9H2,1-3H3,(H,18,19,21)
    • InChIKey: GIJRMUWLHPDPTM-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC2CC(C)(C)CC(=O)C=2S1)(=O)C1=CC=CC=C1SC

計算された属性

  • せいみつぶんしりょう: 346.08097017g/mol
  • どういたいしつりょう: 346.08097017g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 483
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 113Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2553-0017-5μmol
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
896343-92-3 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2553-0017-20mg
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
896343-92-3 90%+
20mg
$148.5 2023-05-16
Life Chemicals
F2553-0017-10μmol
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
896343-92-3 90%+
10μl
$103.5 2023-05-16
Life Chemicals
F2553-0017-40mg
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
896343-92-3 90%+
40mg
$210.0 2023-05-16
Life Chemicals
F2553-0017-50mg
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
896343-92-3 90%+
50mg
$240.0 2023-05-16
Life Chemicals
F2553-0017-4mg
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
896343-92-3 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2553-0017-100mg
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
896343-92-3 90%+
100mg
$372.0 2023-05-16
Life Chemicals
F2553-0017-3mg
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
896343-92-3 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2553-0017-20μmol
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
896343-92-3 90%+
20μl
$118.5 2023-05-16
Life Chemicals
F2553-0017-2μmol
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
896343-92-3 90%+
2μl
$85.5 2023-05-16

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide 関連文献

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamideに関する追加情報

Research Brief on N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide (CAS: 896343-92-3)

In recent years, the compound N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide (CAS: 896343-92-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzothiazole core and sulfanylbenzamide moiety, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical implications.

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide has been optimized in recent studies to improve yield and purity. Researchers have employed novel catalytic methods and green chemistry principles to streamline the production process. The compound's structural features, including the dimethyl and oxo groups on the tetrahydrobenzothiazole ring, contribute to its stability and bioavailability, making it a viable candidate for further pharmacological evaluation.

Recent in vitro and in vivo studies have elucidated the compound's mechanism of action, particularly its interaction with key cellular targets. Preliminary data suggest that N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide exhibits inhibitory effects on specific enzymatic pathways involved in inflammatory and proliferative diseases. For instance, it has been shown to modulate the activity of kinases and proteases, which are critical in cancer and autoimmune disorders. These findings underscore the compound's potential as a multi-target therapeutic agent.

Further investigations into the pharmacokinetic and pharmacodynamic properties of this compound have revealed favorable absorption and distribution profiles. Animal models have demonstrated its ability to cross the blood-brain barrier, suggesting potential applications in neurodegenerative diseases. Additionally, its metabolic stability and low toxicity profile in preclinical trials highlight its suitability for further development. However, challenges such as optimizing dosing regimens and minimizing off-target effects remain areas of active research.

In conclusion, N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide represents a promising scaffold for drug development. Its unique chemical structure and broad biological activity make it a compelling candidate for treating a range of diseases. Future research should focus on advancing this compound through clinical trials to fully realize its therapeutic potential. Collaborative efforts between academia and industry will be essential to overcome existing challenges and bring this molecule to the forefront of modern medicine.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.